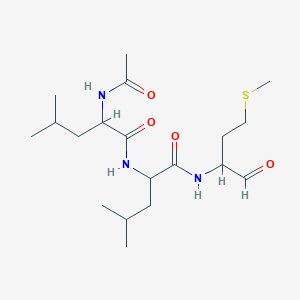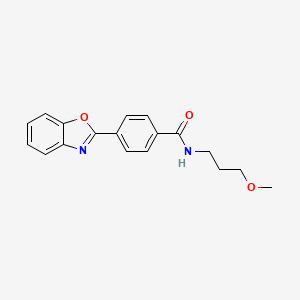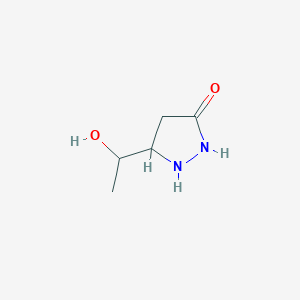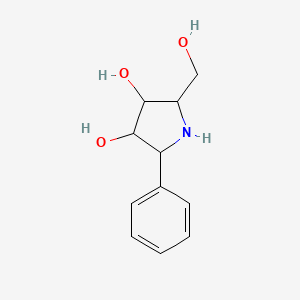
Calpain inhibitor II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calpain inhibitor II is a synthetic compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. This compound has been extensively studied for its potential therapeutic applications, particularly in neurodegenerative diseases and other conditions where calpain activity is dysregulated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calpain inhibitor II is typically synthesized through a series of chemical reactions involving the protection and deprotection of functional groups, as well as the formation of peptide bonds. The synthesis often starts with the protection of amino groups using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds. After the desired peptide sequence is assembled, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calpain inhibitor II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the compound.
Reduction: This reaction can be used to reduce disulfide bonds within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Wissenschaftliche Forschungsanwendungen
Calpain inhibitor II has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of calpains in various chemical processes.
Biology: Employed in research to understand calpain-mediated cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calpain activity
Wirkmechanismus
Calpain inhibitor II exerts its effects by binding to the active site of calpain enzymes, thereby preventing the proteolytic activity of these enzymes. The inhibition of calpain activity disrupts various cellular processes, including apoptosis and cell motility. The molecular targets of this compound include calpain 1 and calpain 2, which are involved in the regulation of cellular calcium levels and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calpain inhibitor I: Another potent inhibitor of calpain, but with different specificity and potency.
E-64-d: A cysteine protease inhibitor that also inhibits calpain activity but has a broader range of targets.
SNJ-1945: A more selective calpain inhibitor with potential therapeutic applications in neurodegenerative diseases
Uniqueness
Calpain inhibitor II is unique in its high specificity for calpain enzymes, making it a valuable tool for studying calpain-mediated processes. Its ability to cross the blood-brain barrier also makes it particularly useful in research related to neurodegenerative diseases .
Eigenschaften
IUPAC Name |
2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




